Methyl 2-[(3-aminobenzoyl)amino]benzoate
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Overview
Description
Methyl 2-[(3-aminobenzoyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid moiety, which is further substituted with an aminophenylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(3-aminobenzoyl)amino]benzoate typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as methyl benzoate and 3-aminobenzoic acid.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting methyl benzoate with 3-aminobenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Final Product Formation: The intermediate is then subjected to further reaction with an appropriate reagent, such as an acyl chloride, to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for controlled synthesis, ensuring high purity and yield.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3-aminobenzoyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted esters or amides.
Scientific Research Applications
Methyl 2-[(3-aminobenzoyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-[(3-aminobenzoyl)amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: A simpler ester with a similar benzoate structure but lacking the aminophenylcarbonyl group.
Methyl anthranilate: Contains an amino group but differs in the position and nature of substitution on the benzoate ring.
Uniqueness
Methyl 2-[(3-aminobenzoyl)amino]benzoate is unique due to the presence of both an ester and an aminophenylcarbonyl group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
870808-25-6 |
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Molecular Formula |
C15H14N2O3 |
Molecular Weight |
270.28g/mol |
IUPAC Name |
methyl 2-[(3-aminobenzoyl)amino]benzoate |
InChI |
InChI=1S/C15H14N2O3/c1-20-15(19)12-7-2-3-8-13(12)17-14(18)10-5-4-6-11(16)9-10/h2-9H,16H2,1H3,(H,17,18) |
InChI Key |
ICDQYEZZOFZJJO-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N |
Origin of Product |
United States |
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